molecular formula C12H13NO2 B1312216 Tert-butyl 3-cyanobenzoate CAS No. 383185-76-0

Tert-butyl 3-cyanobenzoate

Cat. No.: B1312216
CAS No.: 383185-76-0
M. Wt: 203.24 g/mol
InChI Key: ASCIDWNCPZKTCI-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyanobenzoate is an organic compound with the molecular formula C₁₂H₁₃NO₂. It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group and a cyano group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-cyanobenzoate can be synthesized through several methods. One common method involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions. This reaction proceeds through Csp³–H bond oxidation, C–CN bond cleavage, and C–O bond formation in one pot . Another method involves the esterification of 3-cyanobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes use high-purity reagents and optimized reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyanobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: 3-cyanobenzoic acid or other oxidized derivatives.

    Reduction: 3-aminobenzoate derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-cyanobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-cyanobenzoate involves its reactivity with various chemical reagents. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-cyanobenzoate is unique due to its combination of a cyano group and a tert-butyl ester group on the benzene ring. This combination provides distinct reactivity and makes it a valuable intermediate in organic synthesis and industrial applications.

Biological Activity

Tert-butyl 3-cyanobenzoate (CAS Number: 383185-76-0) is an organic compound that belongs to the class of benzoate esters, characterized by the presence of a tert-butyl group and a cyano group attached to the benzene ring. Its molecular formula is C₁₂H₁₃NO₂, and it has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound undergoes several chemical reactions that contribute to its biological activity:

  • Oxidation : The compound can be oxidized to form corresponding carboxylic acids, which may exhibit different biological properties.
  • Reduction : The cyano group can be reduced to an amine group, potentially enhancing its pharmacological profile.
  • Substitution Reactions : The cyano group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups that may improve biological activity.

The reactivity of the cyano group is particularly significant as it can interact with biological macromolecules, influencing cellular pathways and biological responses.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related benzoate derivatives have demonstrated inhibition against various bacterial strains. Although specific data on this compound is limited, its structural analogs suggest potential efficacy in combating infections.

Antiparasitic Activity

In studies exploring antiparasitic compounds, derivatives with similar structures have shown activity against protozoan parasites such as Trypanosoma brucei. These findings imply that this compound may possess similar properties worth investigating further.

Cytotoxicity and Cancer Research

The compound's ability to modify cellular pathways through its reactive groups makes it a candidate for cancer research. Preliminary studies suggest that derivatives of cyanobenzoic acids can induce apoptosis in cancer cells. Investigating the specific effects of this compound on cancer cell lines could reveal its potential as a therapeutic agent.

Table 1: Summary of Biological Activities of Related Compounds

CompoundActivity TypeTarget Organism/Cell TypeReference
This compoundAntimicrobialStaphylococcus aureus
Benzamidobenzoic acid analogsAntiparasiticTrypanosoma brucei
Various benzoate derivativesCytotoxicCancer cell lines

Case Study: Antimicrobial Activity

In a study examining the antimicrobial properties of arylmethyl ether hybrids, compounds with structural similarities to this compound were shown to exhibit significant antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated effective growth inhibition at low concentrations, suggesting a promising avenue for further exploration of this compound's antimicrobial potential .

Case Study: Antiparasitic Efficacy

A series of benzamidobenzoic acid derivatives were tested for their ability to inhibit Trypanosoma brucei hexokinase enzymes. While direct studies on this compound are lacking, the results from related compounds highlight the importance of structural modifications in enhancing biological activity against parasitic infections .

Properties

IUPAC Name

tert-butyl 3-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-12(2,3)15-11(14)10-6-4-5-9(7-10)8-13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCIDWNCPZKTCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457588
Record name 3-cyano-benzoic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383185-76-0
Record name 3-cyano-benzoic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Part B. To a mixture of tert-butanol (3.50 g, 47.22 mmol), pyridine (3.72 g, 46.78 mmol) and cat. DMAP in methylene chloride (15 mL) is added dropwise 3-cyanobenzoyl chloride (6.81 g, 41.07 mmol) and pyridine (3 mL) in methylene chloride (10 mL) at 0° C. The resulting mixture is stirred at room temperature for 20 h. The solvent is evaporated, and the residue is purified by flash chromatography (1:1 methylene chloride/hexanes) to afford 3-cyano-benzoic acid tert-butyl ester (6.84 g, 82.1% yield) as white solid. 1H NMR (300 MHz, CDCl3): δ 8.24 (1H, s), 8.20 (1H, dd, J=7.9, 1.2 Hz), 7.78 (1H, dd, J=6.7, 1.1 Hz), 7.52 (1H, m), 1.58 (9H, s).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
6.81 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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